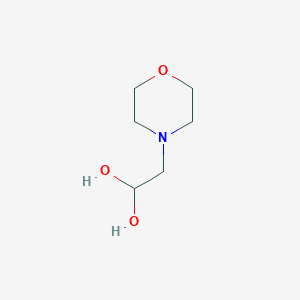
(Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that features a sulfonium group, a benzyloxycarbonyl-protected amino group, and a phenylthio-substituted butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can be achieved through a multi-step process:
Formation of the sulfonium group: This can be done by reacting dimethyl sulfoxide (DMSO) with an appropriate alkylating agent under basic conditions.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the phenylthio-substituted butanone moiety: This can be achieved by reacting a suitable thiol with a butanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfonium group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The sulfonium group can act as a catalyst in certain organic reactions.
Biology
Bioconjugation: The amino group can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide would depend on its specific application. Generally, the sulfonium group can participate in nucleophilic substitution reactions, while the amino and carbonyl groups can engage in hydrogen bonding and other interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methyl(oxo)sulfonio)methane: A simpler compound with a sulfonium group.
®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide: A compound lacking the sulfonium group but retaining the other functional groups.
Uniqueness
The combination of the sulfonium group, benzyloxycarbonyl-protected amino group, and phenylthio-substituted butanone moiety makes (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide unique
Propriétés
Formule moléculaire |
C20H25NO4S2 |
|---|---|
Poids moléculaire |
407.6 g/mol |
InChI |
InChI=1S/C18H19NO3S.C2H6OS/c1-14(20)17(13-23-16-10-6-3-7-11-16)19-18(21)22-12-15-8-4-2-5-9-15;1-4(2)3/h2-11,17,20H,1,12-13H2,(H,19,21);1-2H3/t17-;/m0./s1 |
Clé InChI |
CDASWPBYVCLRDG-LMOVPXPDSA-N |
SMILES isomérique |
C[SH+](=O)C.C=C([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
SMILES canonique |
C[SH+](=O)C.C=C(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


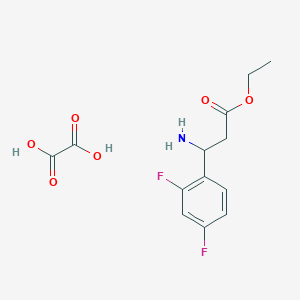
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)

![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
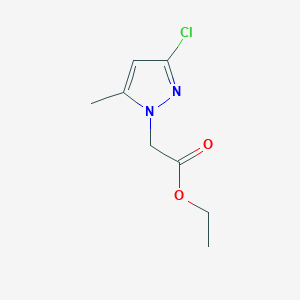
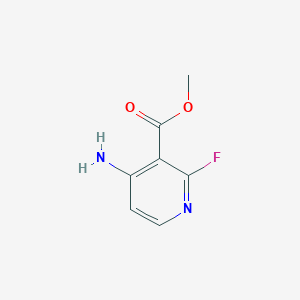
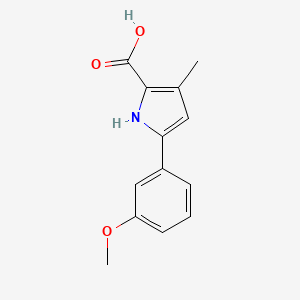
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)

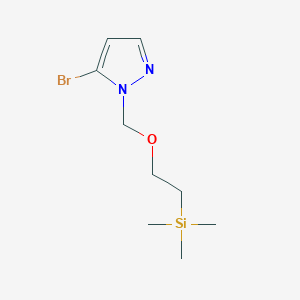
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
